molecular formula C12H16FNO4 B14759041 3-(5-Fluoro-2-methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

3-(5-Fluoro-2-methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

Cat. No.: B14759041
M. Wt: 257.26 g/mol
InChI Key: ZUNHOEFRIGGDRG-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is a synthetic organic compound characterized by the presence of a fluorine atom, a methoxy group, and a hydroxyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

3-(5-Fluoro-2-methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Fluoro-2-methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H16FNO4

Molecular Weight

257.26 g/mol

IUPAC Name

3-(5-fluoro-2-methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

InChI

InChI=1S/C12H16FNO4/c1-14(18-3)12(16)7-10(15)9-6-8(13)4-5-11(9)17-2/h4-6,10,15H,7H2,1-3H3

InChI Key

ZUNHOEFRIGGDRG-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CC(C1=C(C=CC(=C1)F)OC)O)OC

Origin of Product

United States

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